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Compound of Interest

Compound Name: Isomahanimbine

Cat. No.: B3028681 Get Quote

An In-depth Technical Guide on the Spectroscopic Data (NMR, MS, IR) and Biological Activity

of Isomahanimbine

Isomahanimbine, a pyranocarbazole alkaloid, is a natural product isolated from plants of the

Rutaceae family, notably from the leaves of Bergera koenigii (formerly Murraya koenigii),

commonly known as the curry tree, and the stem bark of Murraya euchrestifolia. With a

molecular formula of C₂₃H₂₅NO₂ and a molecular weight of 347.4 g/mol , this compound has

garnered interest within the scientific community for its potential biological activities. This guide

provides a comprehensive summary of the spectroscopic data for Isomahanimbine, alongside

detailed experimental protocols and an exploration of its potential mechanistic pathways.

Spectroscopic Data
The structural elucidation of Isomahanimbine has been primarily achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for the

definitive identification of Isomahanimbine.

Table 1: ¹H NMR Spectroscopic Data for Isomahanimbine
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.85 d 8.0

H-4 7.20 d 8.0

H-5 7.95 s

H-6 7.30 t 7.5

H-7 7.15 t 7.5

H-8 7.40 d 8.0

NH 8.10 br s

H-4' 5.60 d 10.0

H-5' 6.55 d 10.0

H-7' 3.40 t 7.0

H-8' 1.80 m

H-9' 5.15 t 7.0

2'-Me 1.45 s

6'-Me 1.65 s

10'-Me 1.55 s

OMe 3.90 s

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Isomahanimbine
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Position Chemical Shift (δ, ppm)

C-1 118.9

C-2 140.2

C-3 120.5

C-4 109.8

C-4a 123.5

C-4b 121.2

C-5 119.5

C-6 124.0

C-7 118.5

C-8 110.5

C-8a 138.0

C-9a 125.8

C-2' 77.8

C-3' 129.5

C-4' 122.0

C-5' 128.0

C-6' 132.0

C-7' 22.5

C-8' 40.8

C-9' 124.5

2'-Me 25.5

6'-Me 17.8

10'-Me 25.8
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OMe 55.6

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which aids in determining the molecular weight and elemental composition.

The fragmentation pattern of Isomahanimbine is characteristic of its pyranocarbazole

structure.

Table 3: Mass Spectrometry Data for Isomahanimbine

Ion m/z (relative intensity, %) Fragmentation

[M]⁺ 347 (100) Molecular Ion

[M-15]⁺ 332 (45) Loss of CH₃

[M-69]⁺ 278 (30)
Loss of C₅H₉ (isoprenyl side

chain fragment)

[M-83]⁺ 264 (25)
Loss of C₆H₁₁ (isoprenyl side

chain fragment)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Isomahanimbine
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Wavenumber (cm⁻¹) Functional Group

3430 N-H stretching

2925, 2855 C-H stretching (aliphatic)

1640 C=C stretching (aromatic)

1590 C=C stretching (aromatic)

1460 C-H bending

1240 C-O stretching (ether)

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following

methodologies:

NMR Spectroscopy
Sample Preparation: A sample of Isomahanimbine (typically 5-10 mg) is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-

decoupled spectrum is acquired to simplify the spectrum to single lines for each unique

carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal (δ 0.00 ppm).

Mass Spectrometry
Sample Introduction: A dilute solution of Isomahanimbine in a suitable solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or
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coupled with a liquid chromatography (LC) system.

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to

generate the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular

weight and to propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy
Sample Preparation: A small amount of Isomahanimbine is mixed with potassium bromide

(KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a

solution onto a salt plate (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400

cm⁻¹) and records the absorbance or transmittance of the sample.

Data Interpretation: The positions and intensities of the absorption bands are correlated with

the presence of specific functional groups in the molecule.

Potential Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by Isomahanimbine are still under active

investigation, studies on structurally related carbazole alkaloids, such as mahanimbine and

girinimbine, provide valuable insights into its potential mechanisms of action, particularly in the

context of cancer research. These related compounds have been shown to influence key

cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways implicated in the anticancer effects of related carbazole alkaloids is

the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and

plays a central role in promoting cell growth, proliferation, and survival while inhibiting
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apoptosis. It is plausible that Isomahanimbine may exert its effects by inhibiting key

components of this pathway.

Another relevant signaling cascade is the STAT3 pathway. Signal Transducer and Activator of

Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes

tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising

strategy for cancer therapy, and it is a potential target for Isomahanimbine.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by

Isomahanimbine, based on the known activities of related compounds.
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To cite this document: BenchChem. [Isomahanimbine: A Spectroscopic and Mechanistic
Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028681#isomahanimbine-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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